molecular formula C16H27BN4O2 B2948382 Pyrimidine, 2-(4-ethyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1417193-47-5

Pyrimidine, 2-(4-ethyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B2948382
CAS No.: 1417193-47-5
M. Wt: 318.23
InChI Key: ZPAKYZRNRKHTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Pyrimidine, 2-(4-ethyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- features a pyrimidine core substituted at positions 2 and 4. The dioxaborolane moiety at position 5 is a boronic ester, widely used in Suzuki-Miyaura cross-coupling reactions for bioconjugation or polymer synthesis . This dual functionality positions the compound as a versatile intermediate in drug development and materials science.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN4O2/c1-6-20-7-9-21(10-8-20)14-18-11-13(12-19-14)17-22-15(2,3)16(4,5)23-17/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKYZRNRKHTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCN(CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-(4-ethyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves multiple steps, starting with the formation of the pyrimidine core. One common method is the reaction of a suitable pyrimidine derivative with 4-ethylpiperazine under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which Pyrimidine, 2-(4-ethyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- exerts its effects depends on its specific application. In drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that play a role in biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Boronic Esters

Pyridine-Based Analogues
  • N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1036991-24-8):

    • Replaces pyrimidine with pyridine.
    • N,N-Dimethylamine at position 2 vs. 4-ethylpiperazinyl in the target compound.
    • Similarity score: 0.98 .
    • The pyridine ring’s reduced aromaticity compared to pyrimidine may alter electronic properties and reactivity .
  • 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS 485799-04-0):

    • Substituted with morpholine (a six-membered oxygen-containing ring) at position 2.
    • Similarity score: 0.92 .
    • Morpholine’s electron-rich oxygen may improve solubility but reduce steric bulk compared to piperazinyl groups .
Pyrimidine-Based Analogues
  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 918524-63-7):

    • Chlorine replaces the 4-ethylpiperazinyl group at position 2.
    • Chlorine’s electron-withdrawing effect may decrease nucleophilic aromatic substitution reactivity compared to the electron-donating piperazinyl group .
  • 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine (CAS 1257554-02-1): Fused imidazo-pyridine system instead of pyrimidine. Similarity score: 0.85 .

Functional Analogues in Medicinal Chemistry

Kinase Inhibitors
  • Thienopyrimidine Derivatives (e.g., 4-aryloxythieno[2,3-d]pyrimidines): Exhibit dual EGFR/VEGFR-2 inhibition via H-bond interactions with Met769 and Cys919 . The target compound’s piperazinyl group may mimic these interactions but with differing steric and electronic profiles.
  • Pyrimido[4,5-d]pyrimidines :

    • Fused pyrimidine systems show antitumor, antimicrobial, and antiviral activities .
    • The target compound’s boronic ester could introduce unique binding modes or metabolic stability compared to fused systems.

Electronic and Reactivity Comparisons

  • Substituent Effects on Pyrimidine Core (): 4-Ethylpiperazinyl: Electron-donating nature increases pyrimidine’s electron density, enhancing nucleophilic substitution at position 5. Cyanophenyl or Bromophenyl Substituents: Localize LUMO on the pyrimidine ring, improving charge-transfer properties in optoelectronic applications. Boronic Esters: Enable Suzuki-Miyaura coupling, but steric hindrance from tetramethyl groups may slow reaction kinetics .

Comparative Data Table

Compound Name / CAS Core Structure Position 2 Substituent Position 5 Substituent Key Properties/Applications Similarity Score
Target Compound Pyrimidine 4-Ethylpiperazinyl Dioxaborolane Drug intermediate, Suzuki coupling N/A
CAS 1036991-24-8 Pyridine N,N-Dimethylamine Dioxaborolane High solubility, kinase inhibition 0.98
CAS 485799-04-0 Pyridine Morpholine Dioxaborolane Solubility enhancement 0.92
2-Chloropyrimidine Pyrimidine Chlorine Dioxaborolane Reactive intermediate N/A
Imidazo[4,5-b]pyridine Imidazo-pyridine Methyl Dioxaborolane Planar intercalation 0.85

Key Research Findings

  • Biological Activity : Piperazinyl-substituted pyrimidines often target kinases (e.g., CDK2, EGFR) via H-bond interactions, but boronic esters may introduce off-target reactivity or metabolic instability .
  • Synthetic Utility : The dioxaborolane group enables efficient cross-coupling, though steric hindrance from tetramethyl groups may require optimized reaction conditions .
  • Electronic Properties : Substituents at position 2 significantly modulate HOMO-LUMO gaps, affecting both reactivity and optoelectronic behavior .

Biological Activity

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2-(4-ethyl-1-piperazinyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- exhibits potential therapeutic applications across various fields including antimicrobial, anticancer, and anti-inflammatory activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound under consideration features a pyrimidine core substituted with a piperazine moiety and a dioxaborolane group. The structural formula can be represented as follows:

CxHyNzOwBv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{B}_{v}

Where xx, yy, zz, ww, and vv represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and boron atoms.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. A review highlighted that various pyrimidine compounds exhibit significant in vitro activity against a range of pathogens including bacteria and fungi. For instance:

  • Antibacterial Activity : Compounds with similar structures to the target compound have shown effectiveness against E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 500 to 1000 μg/mL .
  • Antifungal Activity : Several pyrimidine derivatives demonstrated antifungal properties against common fungal strains.

Anticancer Activity

Research indicates that pyrimidine derivatives possess anticancer properties through various mechanisms including:

  • Inhibition of Tumor Growth : Studies have shown that certain pyrimidines can inhibit the proliferation of cancer cells in vitro and in vivo.
  • Mechanistic Insights : The anticancer activity is often linked to the compounds' ability to interfere with DNA synthesis or induce apoptosis in tumor cells .

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives are also noted for their anti-inflammatory and analgesic properties. These effects are typically evaluated using animal models where the compounds are administered to assess pain relief and reduction of inflammation markers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance potency and selectivity for biological targets. For instance:

PositionModification TypeEffect on Activity
2Ethyl substitutionIncreased solubility and bioavailability
5Dioxaborolane groupEnhanced binding affinity to target enzymes

Case Studies

  • Case Study A : A study evaluating the antibacterial efficacy of pyrimidine derivatives found that modifications at the piperazine position significantly improved activity against resistant strains of S. aureus.
  • Case Study B : In another investigation focused on anticancer properties, a series of synthesized pyrimidines exhibited varying degrees of cytotoxicity against breast cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.